molecular formula C12H12BrN3O B6460429 1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol CAS No. 2549028-91-1

1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol

Cat. No. B6460429
CAS RN: 2549028-91-1
M. Wt: 294.15 g/mol
InChI Key: VOZSEQWBMMXAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol” is a derivative of 6-bromoquinazolin-4-ol . Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring . The bromoquinazolin-4-ol component indicates the presence of a bromine atom and a hydroxyl group attached to the quinazoline ring .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrrolidine ring attached to the quinazoline ring at the 1-position . The exact structure would depend on the specific arrangement and orientation of these components.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially affect its solubility and reactivity .

Scientific Research Applications

1-BQP has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as tyrosine kinases and cyclooxygenases. In addition, 1-BQP has been used to study protein-protein interactions, signal transduction pathways, and DNA sequencing. It has also been used in cell culture studies to study the effects of drugs on cell growth and differentiation.

Mechanism of Action

1-BQP acts as an inhibitor of several enzymes, including tyrosine kinases and cyclooxygenases. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. In addition, 1-BQP has been shown to interact with other proteins, such as G-protein coupled receptors and ion channels, and to modulate their activity.
Biochemical and Physiological Effects
1-BQP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases. In addition, 1-BQP has been shown to modulate the activity of G-protein coupled receptors and ion channels, and to affect cell growth and differentiation.

Advantages and Limitations for Lab Experiments

1-BQP has several advantages for use in laboratory experiments. It is highly selective and has low toxicity, making it suitable for use in a wide range of experiments. In addition, 1-BQP is relatively easy to synthesize and purify. However, it is important to note that 1-BQP is not suitable for use in experiments involving human subjects, as it has not been approved for use in humans.

Future Directions

There are a number of potential future directions for 1-BQP research. These include the development of new synthesis methods, the exploration of new applications for 1-BQP, and the investigation of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 1-BQP could lead to the development of new therapeutic agents. Finally, further research into the safety and toxicity of 1-BQP could lead to its potential use in human clinical trials.

Synthesis Methods

1-BQP can be synthesized using a variety of methods. The most common method is a multi-step synthesis involving the condensation of 6-bromo-4-quinazolinone with pyrrolidin-3-ol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is typically followed by a purification step to remove any impurities. The final product is a white crystalline solid with a melting point of 115-117°C.

Safety and Hazards

The safety and hazards associated with “1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol” would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-8-1-2-11-10(5-8)12(15-7-14-11)16-4-3-9(17)6-16/h1-2,5,7,9,17H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZSEQWBMMXAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.